molecular formula C24H21ClF2N4O3 B4980425 {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone CAS No. 347355-58-2

{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone

Cat. No.: B4980425
CAS No.: 347355-58-2
M. Wt: 486.9 g/mol
InChI Key: YMQWLNWDWMKZQQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to two distinct aromatic moieties: a 3-(benzylamino)-4-nitrophenyl group and a 2-chloro-4,5-difluorophenyl methanone. The chloro-difluorophenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chloro-4,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF2N4O3/c25-19-14-21(27)20(26)13-18(19)24(32)30-10-8-29(9-11-30)17-6-7-23(31(33)34)22(12-17)28-15-16-4-2-1-3-5-16/h1-7,12-14,28H,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWLNWDWMKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117252
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347355-58-2
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347355-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Benzylation: The attachment of a benzyl group to the amino group.

    Piperazine Formation: The formation of the piperazine ring.

    Methanone Formation: The attachment of the methanone moiety to the piperazine ring.

    Chlorodifluorophenyl Attachment: The final step involves attaching the chlorodifluorophenyl group to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorodifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include benzylamine derivatives.

    Reduction: Products include aminophenyl derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with target proteins, while the nitrophenyl and chlorodifluorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Nitrophenyl Derivatives

(a) Methoxy and Methoxymethoxy Substituted Analogs
  • Compound 12 (): (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Key Differences: Replaces benzylamino with methoxy; lacks halogens on the methanone phenyl. Properties: Melting point 185–187°C; nitro group reduction yields amino derivative (Compound 14, 83% yield) . The absence of chloro-difluoro substituents may lower lipophilicity.
  • Compound 13 (): (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Key Differences: Methoxymethoxy substituent at the meta position; phenyl methanone lacks halogens. Properties: Melting point 189–190°C; nitro reduction yields Compound 15 (80% yield) .
(b) Amino Derivatives Post-Reduction
  • Compound 14 (): (4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone Key Differences: Amino group replaces nitro; retains methoxy substituent. Properties: Deep brown viscous oil; IR confirms loss of nitro (1520 cm⁻¹) and presence of NH₂ .

Sulfonamide-Functionalized Piperazine Derivatives ()

  • Compounds 6d–6l : Feature sulfamoyl and benzhydryl/bis(4-fluorophenyl)methyl groups.
    • Key Differences : Sulfonamide linkages absent in the target compound; fluorophenyl groups in 6h–6l contrast with chloro-difluorophenyl.
    • Properties : Melting points range 132–230°C; characterized via ¹H/¹³C/¹⁹F NMR and MS .
    • Comparison : Fluorine substituents enhance electronegativity and metabolic resistance, while chloro-difluoro groups in the target compound may offer similar advantages with increased steric bulk.

Furan-Containing Piperazine Methanones (–5)

  • 4-(4-Aminophenyl)piperazin-1-ylmethanone Key Differences: Furan-2-yl methanone vs. chloro-difluorophenyl; nitro reduction with SnCl₂. Synthesis: Nitrobenzene intermediate reduced to amine (Scheme 1, ) .

Tricyclodecane-Substituted Analog ()

  • (2-Chloro-4,5-difluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1³,⁷]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone Key Differences: Bulky tricyclodecane substituent vs. benzylamino. Comparison: The tricyclodecane group introduces significant steric hindrance, likely reducing solubility but improving target binding specificity in biological systems .

Comparative Data Table

Compound/ID Structural Features Melting Point/Physical State Synthesis Highlights Key Spectral Data
Target Compound Benzylamino, nitro, Cl/F-substituted phenyl Not reported Likely nitro reduction/N-substitution Not reported
Compound 12 Methoxy, nitro, phenyl methanone 185–187°C (solid) Nucleophilic substitution IR: Nitro (1520 cm⁻¹); NMR matches
Compound 14 Amino, methoxy, phenyl methanone Deep brown oil Nitro reduction (H₂/Pd-C) IR: NH₂ peaks; NMR confirms structure
6h–6i Bis(4-fluorophenyl)methyl, sulfamoyl 175–230°C (solid) Sulfonylation reactions ¹⁹F NMR; MS [M+H]+ peaks
Furan-2-yl methanone Furan-2-yl, amino Not reported SnCl₂ reduction NMR confirms amine formation
Compound Tricyclodecane, nitro, Cl/F-substituted phenyl Not reported Complex alkylation Not reported

Key Findings and Implications

  • Halogen Influence : Chloro-difluorophenyl increases lipophilicity over phenyl or furan analogs, likely enhancing membrane permeability.
  • Synthetic Flexibility : Nitro reduction (as in –5) offers a pathway to amine derivatives, suggesting the target compound could serve as a precursor for further functionalization .

Biological Activity

The compound {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure includes a piperazine ring, nitrophenyl and benzylamino groups, as well as a difluorophenyl moiety, which are known to contribute to various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}. Its structural features are critical for its biological activity:

Structural Feature Description
Piperazine Ring Central to the compound's pharmacological properties.
Benzylamino Group Enhances interaction with biological targets.
Nitrophenyl Group May contribute to anticancer and antimicrobial activities.
Difluorophenyl Moiety Potentially increases binding affinity to targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis. The benzylamino and nitrophenyl groups likely play a crucial role in these interactions.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate activity against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Clostridium perfringens . These findings suggest that the compound may also possess similar antibacterial properties.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. The presence of the nitrophenyl group is often associated with anticancer activity due to its ability to interfere with cellular processes involved in tumor growth. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted on piperazine derivatives demonstrated their effectiveness against several bacterial strains. The results indicated that modifications in the piperazine structure could enhance antibacterial activity significantly. The compound's ability to inhibit protein and DNA synthesis in bacteria was particularly noted, suggesting a mechanism involving disruption of essential cellular functions .

Study 2: Anticancer Screening

In another study focusing on the anticancer properties of piperazine derivatives, compounds exhibiting similar functional groups were screened for their cytotoxic effects on cancer cell lines. Results showed that specific substitutions could lead to increased cytotoxicity against various cancer types, highlighting the importance of structural configuration in determining biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone?

  • Methodology :

  • Use a stepwise approach: First, react 2-chloro-4,5-difluorobenzoyl chloride with piperazine under anhydrous conditions (e.g., THF, 0–5°C) to form the piperazine-ketone intermediate. Introduce the 3-(benzylamino)-4-nitrophenyl moiety via nucleophilic substitution, optimizing temperature (60–80°C) and base (e.g., triethylamine) to enhance coupling efficiency .
  • Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .

Q. What purification techniques are most effective for isolating the target compound?

  • Methodology :

  • After synthesis, employ flash chromatography with a polar/non-polar solvent gradient (e.g., dichloromethane/methanol) to separate the product from unreacted precursors. Confirm purity via NMR (e.g., absence of residual solvent peaks) and mass spectrometry (e.g., exact mass match) .
  • For persistent impurities, consider recrystallization using ethanol/water mixtures, leveraging differential solubility at reduced temperatures .

Advanced Research Questions

Q. How can conflicting bioactivity data in preclinical studies be resolved?

  • Methodology :

  • Conduct dose-response assays across multiple cell lines (e.g., HEK-293 for receptor binding, MCF-7 for cytotoxicity) to identify concentration-dependent effects. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and qPCR for downstream gene expression .
  • Address species-specific variability by testing in primary cells from different models (e.g., murine vs. human macrophages) .

Q. What strategies are recommended for improving aqueous solubility of this lipophilic compound?

  • Methodology :

  • Formulate with co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize water-soluble prodrugs (e.g., phosphate esters) .
  • Assess solubility enhancements using dynamic light scattering (DLS) and partition coefficient (logP) measurements .

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Synthesize analogs with systematic substitutions (e.g., replacing the nitro group with cyano or modifying the benzylamino moiety). Test analogs in parallel using high-throughput screening (HTS) for receptor binding or enzyme inhibition .
  • Perform molecular docking studies (e.g., AutoDock Vina) to correlate activity trends with predicted binding modes in target proteins .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

  • Methodology :

  • Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation via UPLC-QTOF-MS to identify fragments (e.g., nitro-reduction products or piperazine ring cleavage) .
  • Quantify stability using kinetic modeling (Arrhenius equation) to predict shelf-life .

Experimental Design & Data Analysis

Q. How can researchers validate target engagement in cellular assays?

  • Methodology :

  • Use CRISPR/Cas9 to generate knockout cell lines for the putative target protein. Compare compound efficacy in wild-type vs. knockout models via Western blot (target phosphorylation) or functional assays (e.g., cAMP modulation) .
  • Employ fluorescent probes (e.g., FITC-labeled analogs) for confocal imaging to confirm intracellular localization .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in animal models?

  • Methodology :

  • Apply nonlinear regression (e.g., sigmoidal dose-response curve) to determine LD50 and NOAEL (no-observed-adverse-effect level). Use Kaplan-Meier survival analysis for longitudinal toxicity studies .
  • Include positive controls (e.g., known toxic analogs) and account for batch effects using mixed-effects models .

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